
GSK8573
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK8573 is an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains. This compound has binding activity to BRD9 with a dissociation constant (Kd) value of 1.04 micromolar and is inactive against BAZ2A/B and other bromodomain families . This compound is primarily used as a structurally related negative control in biological experiments .
準備方法
The synthesis of GSK8573 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and purities for research purposes .
化学反応の分析
GSK8573, being an inactive control compound, does not undergo significant chemical reactions under standard laboratory conditions. Its primary role is to serve as a negative control in experiments involving GSK2801. Therefore, it does not participate in typical chemical reactions such as oxidation, reduction, or substitution .
科学的研究の応用
Scientific Research Applications
GSK8573 serves various roles in scientific research, which can be categorized as follows:
Epigenetics Research
This compound is utilized to study the role of bromodomains in gene regulation and chromatin remodeling. Its inactivity against BAZ2A and BAZ2B allows researchers to assess the specific effects of active bromodomain inhibitors without confounding results from off-target interactions.
Drug Discovery
In drug development, this compound acts as a control compound to validate the specificity and efficacy of potential therapeutic agents targeting bromodomains. By using this compound, researchers can ensure that observed biological effects are due to the active compounds being tested rather than non-specific interactions.
Biological Experiments
The compound is employed in various assays to understand binding interactions and the functional roles of bromodomains. Its use as a negative control helps establish baseline data against which the activity of other compounds can be measured .
Case Studies
Several studies have highlighted the utility of this compound as a negative control:
- Study on Liver Regeneration : In experiments involving liver regeneration, researchers used this compound alongside GSK2801 to differentiate between the effects of active inhibition versus control. Mice treated with GSK2801 showed increased liver mass recovery compared to those treated with this compound, illustrating the importance of using inactive controls in assessing drug efficacy .
- Binding Assays : In binding assays conducted to explore interactions with various bromodomain proteins, this compound demonstrated no significant binding to BAZ2A or BAZ2B up to concentrations of 50 μM, confirming its role as an inactive control .
作用機序
As an inactive control compound, GSK8573 does not exert any significant biological effects. It binds to BRD9 with a Kd value of 1.04 micromolar but does not interact with BAZ2A/B or other bromodomain families . This binding activity is used to differentiate the specific effects of active compounds like GSK2801 from non-specific interactions in biological assays .
類似化合物との比較
GSK8573 is unique in its role as an inactive control compound for GSK2801. Similar compounds include:
GSK2801: An active acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains
BRD4 Inhibitor-18: Another bromodomain inhibitor with different specificity and binding properties.
PROTAC SMARCA2/4-degrader-8: A compound targeting different bromodomains with distinct mechanisms of action.
This compound stands out due to its specific use as a negative control, providing a baseline for comparison in experiments involving active bromodomain inhibitors .
生物活性
GSK8573 is a chemical compound developed as a negative control in the study of bromodomain inhibitors, particularly in relation to BAZ2A and BAZ2B proteins. While it shares structural similarities with active compounds like GSK2801, this compound is characterized by its lack of significant biological activity against the targeted bromodomains. This article provides a comprehensive overview of this compound's biological activity based on available research findings, including data tables and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is structurally related to GSK2801, designed to serve as a control compound. It has shown limited binding affinity to bromodomains, particularly BRD9, while being inactive against BAZ2A and BAZ2B.
- Purpose : The primary role of this compound is to validate the specificity and efficacy of other bromodomain inhibitors, particularly in experimental settings where off-target effects must be minimized.
Binding Affinity and Selectivity
This compound exhibits a significantly lower binding affinity compared to its active counterpart, GSK2801. Research indicates:
- Binding Affinity :
Compound | Target | Binding Affinity (K_D) |
---|---|---|
GSK2801 | BAZ2A | 257 nM |
GSK2801 | BAZ2B | 136 nM |
This compound | BRD9 | 1.04 μM |
This compound | BAZ2A/B | Inactive |
In Vivo Studies
In studies involving mouse models, the effects of this compound were contrasted with those of GSK2801:
- Liver Regeneration : Mice treated with GSK2801 showed increased liver mass recovery after partial hepatectomy compared to control groups. In contrast, no significant regenerative effects were observed with this compound treatment .
- Toxicity Protection : When exposed to hepatotoxic agents like carbon tetrachloride (CCl4) or acetaminophen, mice treated with GSK2801 exhibited protection against liver damage and improved survival rates. Conversely, treatment with this compound did not confer any protective effects .
Cellular Assays
- Fluorescence Recovery After Photobleaching (FRAP) : In assays designed to assess the displacement of BAZ2A from chromatin, only GSK2801 demonstrated the ability to accelerate recovery times, indicating its active role in chromatin dynamics. No such effect was noted for this compound .
Mechanistic Insights
This compound's lack of biological activity can be attributed to its failure to effectively bind or inhibit the BAZ2 bromodomains:
- Structural Analysis : Crystallographic studies have shown that while GSK2801 occupies the binding site effectively due to its structural configuration, this compound does not engage in similar interactions with the target bromodomains .
- Selectivity Profile : The selectivity of this compound was evaluated against a panel of bromodomains and other protein targets, confirming its inactivity across most tested proteins except for BRD9 .
特性
IUPAC Name |
1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGNWWJANJWNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。